N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide
N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
150161-10-7
VCID:
VC21091160
InChI:
InChI=1S/C28H42N2O18/c1-11(32)29-17-20(35)18(33)14(8-31)45-26(17)48-25-23(38)24(42-3)16(9-41-2)47-28(25)43-10-15-19(34)21(36)22(37)27(46-15)44-13-6-4-12(5-7-13)30(39)40/h4-7,14-28,31,33-38H,8-10H2,1-3H3,(H,29,32)/t14-,15-,16-,17-,18-,19-,20-,21+,22-,23+,24-,25+,26?,27-,28+/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)COC)OC)O)CO)O)O
Molecular Formula:
C28H42N2O18
Molecular Weight:
694.6 g/mol
N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide
CAS No.: 150161-10-7
Cat. No.: VC21091160
Molecular Formula: C28H42N2O18
Molecular Weight: 694.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150161-10-7 |
|---|---|
| Molecular Formula | C28H42N2O18 |
| Molecular Weight | 694.6 g/mol |
| IUPAC Name | N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C28H42N2O18/c1-11(32)29-17-20(35)18(33)14(8-31)45-26(17)48-25-23(38)24(42-3)16(9-41-2)47-28(25)43-10-15-19(34)21(36)22(37)27(46-15)44-13-6-4-12(5-7-13)30(39)40/h4-7,14-28,31,33-38H,8-10H2,1-3H3,(H,29,32)/t14-,15-,16-,17-,18-,19-,20-,21+,22-,23+,24-,25+,26?,27-,28+/m1/s1 |
| Standard InChI Key | UAKBGVDLDOMENG-DXERZMJBSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)COC)OC)O)CO)O)O |
| SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)COC)OC)O)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)COC)OC)O)CO)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator